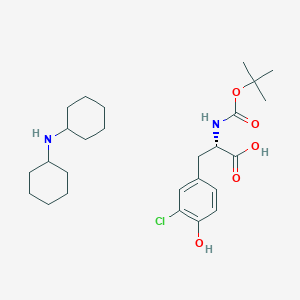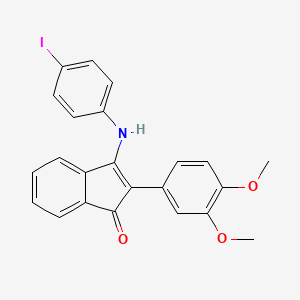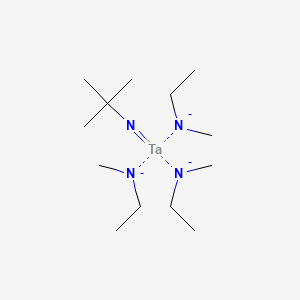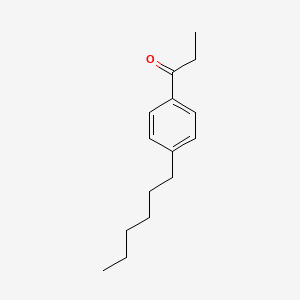
4'-Hexylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylpropiophenone (4-HP) is an organic compound belonging to the class of aryl ketones. It is a powerful and versatile chemical, with a wide range of applications in the research laboratory. 4-HP is used as a reagent in a variety of organic synthesis reactions, and is also utilized as a tool for studying the structure and function of biological molecules. In addition, 4-HP is used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
Wirkmechanismus
The mechanism of action of 4'-Hexylpropiophenone is not fully understood. However, it is believed to interact with a range of proteins and enzymes, leading to a range of biochemical and physiological effects. For example, 4'-Hexylpropiophenone has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects
4'-Hexylpropiophenone has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 4'-Hexylpropiophenone has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and a reduction in inflammation. At higher concentrations, 4'-Hexylpropiophenone has been found to have a range of other effects, including the inhibition of the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, and the inhibition of the enzyme monoamine oxidase, leading to an increase in the concentration of monoamines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4'-Hexylpropiophenone in scientific research has several advantages. It is a relatively simple compound to synthesize, and has a wide range of applications in the research laboratory. In addition, 4'-Hexylpropiophenone is a relatively safe compound to use in laboratory experiments, as it is not toxic or carcinogenic. However, there are some limitations to the use of 4'-Hexylpropiophenone in scientific research. For example, it is not water-soluble, and therefore cannot be used in experiments involving aqueous solutions. In addition, 4'-Hexylpropiophenone is not very stable, and therefore must be used in experiments immediately after synthesis.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4'-Hexylpropiophenone in scientific research. For example, further research could be carried out to elucidate the mechanism of action of 4'-Hexylpropiophenone and its biochemical and physiological effects. In addition, further research could be carried out to explore the potential applications of 4'-Hexylpropiophenone in drug development, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be carried out to explore the potential for using 4'-Hexylpropiophenone in a range of other laboratory experiments, such as those involving aqueous solutions.
Synthesemethoden
4'-Hexylpropiophenone can be synthesized from commercially available 4-hydroxybenzaldehyde and ethylmagnesium bromide. The reaction is carried out in the presence of anhydrous pyridine, which acts as a catalyst. The reaction has a high yield and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
4'-Hexylpropiophenone is widely used in scientific research, particularly in the fields of organic synthesis, biochemical and physiological studies, and drug development. It is used as a reagent in a variety of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, 4'-Hexylpropiophenone is used as a tool for studying the structure and function of biological molecules. It is also used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
Eigenschaften
IUPAC Name |
1-(4-hexylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKKPSVPOIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hexylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

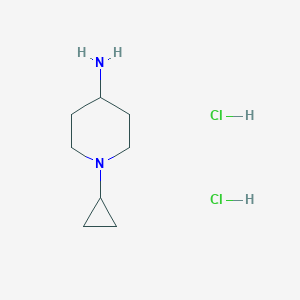


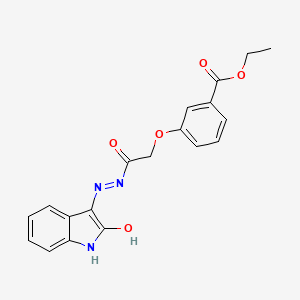

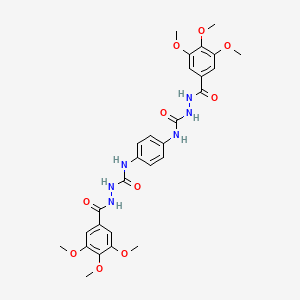
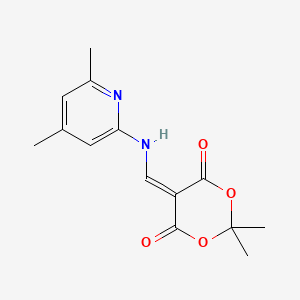
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)

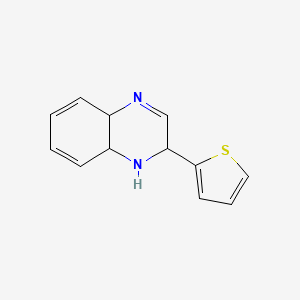
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
